

Application Notes and Protocols for Anthrimide-Based Fluorescent Probes

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "Anthrimide" can refer to several classes of chemical compounds utilized as fluorescent probes. This document provides detailed application notes and protocols for two primary categories: Anthranilic Diamide Probes for insect ryanodine receptors (RyRs) and Aromatic Imide Probes (including anthracene and naphthalimide derivatives) for the detection of various analytes such as metal ions and reactive oxygen species. These probes are instrumental in drug development, toxicology, and fundamental biological research.

Section 1: Anthranilic Diamide Fluorescent Probes for Insect Ryanodine Receptors

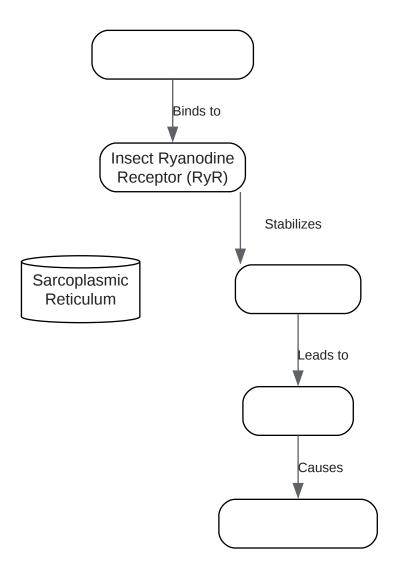
Anthranilic diamides are a class of insecticides that selectively target insect ryanodine receptors (RyRs), which are crucial for calcium ion regulation in muscle cells.[1][2][3][4][5] Fluorescently labeled anthranilic diamides serve as powerful tools for studying RyR function, screening new insecticides, and understanding the mechanisms of insecticide resistance.

Mechanism of Action

Anthranilic diamides act as allosteric modulators of insect RyRs.[1][3] Their binding to the receptor stabilizes an open state of the Ca2+ channel, leading to uncontrolled depletion of intracellular calcium stores from the sarcoplasmic reticulum. This disruption of calcium



homeostasis results in muscle contraction, paralysis, and ultimately the death of the insect.[1]



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Signaling pathway of Anthranilic Diamide Probes.

Quantitative Data



Probe/Compou nd	Target	Assay	Potency (nM)	Reference
Fluor-Cl	Musca domestica RyR	[3H]Ry Binding (EC50)	5-7	[2]
Fluor-CN	Musca domestica RyR	[3H]Ry Binding (EC50)	5-7	[2]
Fluor-Cl	Musca domestica RyR	[3H]Chlo Binding (IC50)	34-39	[2]
Fluor-CN	Musca domestica RyR	[3H]Chlo Binding (IC50)	34-39	[2]
Chlorantraniliprol e (Chlo)	Musca domestica RyR	[3H]Ry Binding (EC50)	3-15	[2]
Cyantraniliprole (Cyan)	Musca domestica RyR	[3H]Chlo Binding (IC50)	6-14	[2]

Experimental Protocols

This protocol is a generalized procedure based on the synthesis of fluorescent analogs of chlorantraniliprole and cyantraniliprole.[2][4][5]

- Synthesis of N-propynyl Analogs: Introduce a propynyl group onto the parent anthranilic diamide insecticide (e.g., chlorantraniliprole or cyantraniliprole).
- Click Reaction: Couple the N-propynyl analog with a fluorescent azido-coumarin derivative (e.g., 3-azido-7-hydroxy-2H-chromen-2-one) via a click reaction to yield the final fluorescent probe.
- Purification: Purify the fluorescent probe using column chromatography.
- Characterization: Confirm the structure and purity of the synthesized probe using techniques such as NMR and mass spectrometry.

This protocol describes a competitive binding assay to determine the affinity of the fluorescent probe for the insect RyR.[2]

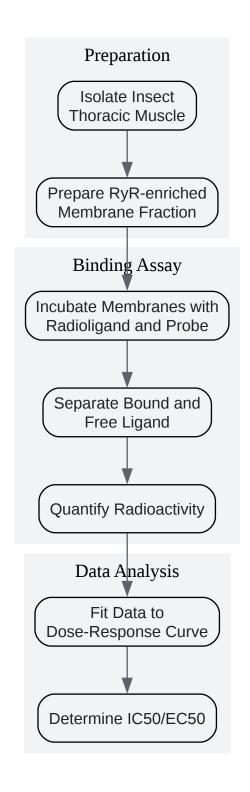






- Preparation of Muscle Membranes: Isolate thoracic muscle from the target insect species (e.g., house flies, Musca domestica) and prepare a crude membrane fraction enriched in RyRs.
- Binding Reaction: Incubate the muscle membranes with a radiolabeled ligand (e.g., [3H]chlorantraniliprole or [3H]ryanodine) and varying concentrations of the fluorescent anthranilic diamide probe.
- Separation: Separate the bound and free radioligand by rapid filtration.
- Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
- Data Analysis: Determine the IC50 or EC50 values by fitting the data to a sigmoidal doseresponse curve.





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Workflow for Ryanodine Receptor Binding Assay.

Section 2: Aromatic Imide Fluorescent Probes

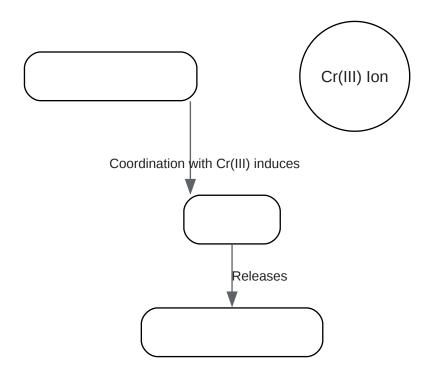


Aromatic imide derivatives, particularly those based on anthracene and naphthalimide, are versatile fluorescent probes for a wide range of analytes. Their photophysical properties can be modulated by the analyte of interest, leading to "turn-on" or "turn-off" fluorescence responses.

Anthracene-Based Probes for Metal Ion Detection

Anthracene derivatives can be designed as chemosensors for various metal ions. The binding of a metal ion to a receptor unit appended to the anthracene fluorophore can alter its electronic properties, resulting in a change in fluorescence.

An example is an anthracene-based probe for the detection of Chromium(III) ions.[6][7][8] The probe is initially weakly fluorescent. Upon addition of Cr3+, the metal ion coordinates to the probe, leading to the hydrolysis of a C=N bond and the release of a highly fluorescent aminonaphthalene derivative, resulting in a "turn-on" fluorescence response.[6][7]



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Mechanism of an Anthracene-based Cr(III) Probe.

Quantitative Data for Metal Ion Probes



Probe	Analyte	Detection Limit (µM)	Response Time	Reference
ANT-Th	Cr(III)	0.4	< 1 min	[6][7]
ANT-In	Cr(III)	0.2	< 1 min	[8][9]
BFA	Cr(III)	0.46	-	[10]
BFA	Fe(III)	0.45	-	[10]
Anthracene- thioacetals	Hg(II)	0.059 - 0.235	< 5 min	[11][12]

Experimental Protocols

This protocol is based on the synthesis of ANT-Th.[6][7]

- Reaction Setup: Mix 2-aminoanthracene and 2-thiophenecarboxaldehyde in ethanol with a catalytic amount of acetic acid.
- Reflux: Reflux the reaction mixture for 6 hours under a nitrogen atmosphere.
- Purification: Filter the resulting solid and recrystallize from an ethanol-dichloromethane mixture to obtain the pure probe.

This is a general protocol for using an anthracene-based probe for metal ion detection in aqueous media.[6][7]

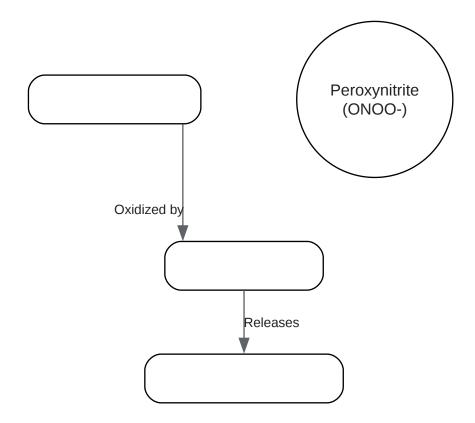
- Stock Solutions: Prepare a stock solution of the probe (e.g., 1 mM in acetonitrile) and stock solutions of various metal ion salts (e.g., 20 mM in deionized water).
- Measurement: In a quartz cuvette, add the probe solution to a buffer (e.g., CH3CN/HEPES).
- Titration: Add aliquots of the metal ion solution to the cuvette and record the fluorescence emission spectrum after each addition.
- Data Analysis: Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the detection limit.



Naphthalimide-Based Probes for Reactive Oxygen Species (ROS)

Naphthalimide derivatives are excellent fluorophores for developing probes for reactive oxygen and nitrogen species (ROS/RNS) due to their high quantum yields and photostability.

A naphthalimide-based probe can be designed to detect peroxynitrite (ONOO-).[1][13] The probe is initially in a "caged" and non-fluorescent state. ONOO- oxidizes a specific moiety on the probe, releasing the highly fluorescent naphthalimide fluorophore, resulting in a "turn-on" response.



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Mechanism of a Naphthalimide-based ONOO- Probe.

Quantitative Data for ROS/RNS Probes



Probe	Analyte	Detection Limit (nM)	Response Time	Reference
НСА-ОН	ONOO-	-	-	[1][13]
NAEC	CIO-	2.4	< 10 s	[14]

Experimental Protocols

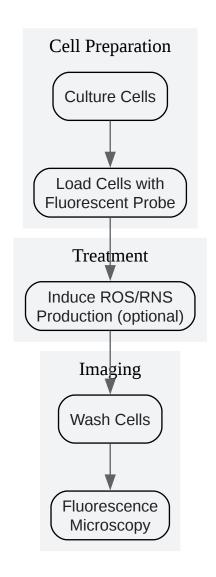
This protocol is based on the detection of ONOO- using a naphthalimide-based probe.[1][13]

- Probe Solution: Prepare a solution of the probe in a buffer (e.g., 10 mM PBS, pH 7.4, containing 1% DMSO).
- Analyte Addition: Add a stock solution of the ROS/RNS (e.g., ONOO-) to the probe solution.
- Incubation: Incubate the mixture at 37°C for a specified time (e.g., 20 minutes).
- Measurement: Measure the fluorescence emission spectrum using a fluorometer.

This is a general protocol for using a naphthalimide-based probe for imaging ROS/RNS in living cells.[1][13]

- Cell Culture: Culture cells (e.g., HepG2) in a suitable medium.
- Probe Loading: Incubate the cells with the fluorescent probe at a specific concentration and for a defined period.
- ROS/RNS Induction: Induce the production of the target ROS/RNS in the cells, if necessary.
- Imaging: Wash the cells with buffer and image them using a fluorescence microscope with appropriate excitation and emission filters.





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Workflow for Cellular Imaging of ROS/RNS.

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Methodological & Application





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